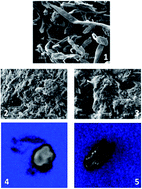Cellulose as an efficient matrix for lipase and transaminase immobilization†
RSC Advances Pub Date: 2015-12-17 DOI: 10.1039/C5RA24976G
Abstract
Immobilization of enzymes is important to improve their stability and to facilitate their recyclability, aiming to make biocatalytic processes more efficient. One of the important aspects is the utilization of cheap, abundant, and environmentally friendly carriers for enzyme immobilization. Here we report the use of functionalized cellulose for lipase and transaminase immobilization. High immobilization efficiencies (up to 90%) could be achieved for the transaminase from Vibrio fluvialis. For immobilized lipase CAL-B as well as the transaminase, good conversions and recyclability could be demonstrated in kinetic resolutions to afford chiral alcohols or amines. Moreover, such application of the immobilized transaminase enabled very high conversions in a continuous-flow process in the asymmetric synthesis of (S)-phenylethylamine (80% conversion, >99% ee).


Recommended Literature
- [1] Unveiling the catalytic nature of palladium-N-heterocyclic carbene catalysts in the α-alkylation of ketones with primary alcohols†
- [2] Total synthesis of the macrocyclic cysteine knot microprotein MCoTI-II†
- [3] Light-responsive Pickering emulsions based on azobenzene-modified particles†
- [4] Novel rhenium(iii, iv, and v) tetradentate N2O2Schiff base mononuclear and dinuclear complexes†
- [5] Real-time two-photon lithography in controlled flow to create a single-microparticle array and particle-cluster array for optofluidic imaging†
- [6] Efficient adsorption and separation of dysprosium from NdFeB magnets in an acidic system by ion imprinted mesoporous silica sealed in a dialysis bag†
- [7] Formation of novel conjugated polycarbon–metal systems via metal migration on a M–CC–CC–M linkage
- [8] Oxidation route dependent proton conductivities of oxidized fullerenes†
- [9] Ambient N2-to-NH3 fixation over a CeO2 nanoparticle decorated three-dimensional carbon skeleton†
- [10] East Indian sandalwood (Santalum album L.) oil confers neuroprotection and geroprotection in Caenorhabditis elegans via activating SKN-1/Nrf2 signaling pathway†

Journal Name:RSC Advances
Research Products
-
CAS no.: 102185-16-0









